molecular formula C9H8ClNO B3034878 5-Chloro-7-methylindolin-2-one CAS No. 245035-79-4

5-Chloro-7-methylindolin-2-one

Cat. No. B3034878
CAS RN: 245035-79-4
M. Wt: 181.62 g/mol
InChI Key: RWQFWPNJGLJEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-methylindolin-2-one (CMI) is a chemical compound that belongs to the indolin-2-one family. It has a molecular weight of 181.62 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-7-methylindolin-2-one include a molecular weight of 181.62 . It is recommended to be stored in a dry room at room temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

5-Chloro-7-methylindolin-2-one (CMI) is a chemical compound belonging to the indolin-2-one family. It is part of the broader class of indole derivatives, which are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .

Biochemical Pathways

Indole derivatives, including 5-Chloro-7-methylindolin-2-one, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolic pathway.

Pharmacokinetics

62 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

properties

IUPAC Name

5-chloro-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFWPNJGLJEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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